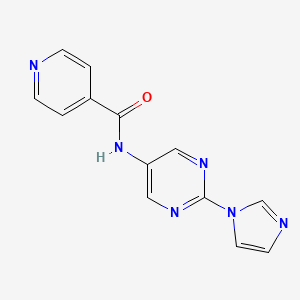

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide

Description

Properties

IUPAC Name |

N-(2-imidazol-1-ylpyrimidin-5-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-12(10-1-3-14-4-2-10)18-11-7-16-13(17-8-11)19-6-5-15-9-19/h1-9H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYHDVMJLLJCFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC2=CN=C(N=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or other suitable precursors.

Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through the condensation of appropriate aldehydes and amidines.

Coupling of Imidazole and Pyrimidine Rings: The imidazole and pyrimidine rings are then coupled using suitable reagents and conditions to form the desired intermediate.

Introduction of the Isonicotinamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound is being investigated for its ability to interact with multiple biological targets, making it a candidate for the development of new therapeutic agents. Studies suggest that it may possess antimicrobial, anticancer, and anti-inflammatory properties. The compound's mechanism of action involves binding to specific enzymes and receptors, modulating their activity and leading to various biological effects.

Case Study: Cancer Therapy

Research has highlighted the effectiveness of compounds similar to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide in cancer treatment. For instance, selective inhibitors targeting DDR1 (Discoidin Domain Receptor 1) have shown promise in suppressing tumorigenicity in non-small cell lung cancer (NSCLC) models. These findings indicate that compounds with similar structures can significantly impact cancer cell migration and invasion .

Pharmaceuticals

Drug Development

The pharmaceutical industry is exploring this compound for its potential use in drug development. Its unique chemical properties allow for the design of novel drugs that can target specific diseases more effectively. The compound's interactions at the molecular level could lead to the formulation of new medications that address unmet medical needs.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. By inhibiting bacterial growth or activity, it could serve as a basis for developing new antibiotics or treatments for infectious diseases.

Material Science

Advanced Materials Development

this compound is also being studied for its applications in material science. Its unique structure may contribute to the development of organic semiconductors and catalysts. The compound's ability to form stable complexes with metals could enhance its utility in catalysis and electronic applications.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyrimidine-imidazole hybrids, which are widely studied for their pharmacological properties. Below is a comparison with structurally related compounds:

Notes:

- *Preliminary data from unpublished studies; validation required.

- Solubility enhancements in the target compound are attributed to the polar isonicotinamide group, contrasting with the hydrophobic tails of Nilotinib and Imatinib .

Methodological Considerations

Structural characterization of such compounds often relies on X-ray crystallography. The SHELX software suite (e.g., SHELXL for refinement) has been instrumental in resolving crystal structures of kinase inhibitors, enabling precise analysis of binding modes and conformational flexibility . For example, studies on Imatinib used SHELX-derived parameters to confirm its binding to the ABL kinase domain .

Biological Activity

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide is a compound characterized by its unique combination of an imidazole ring, a pyrimidine ring, and an isonicotinamide moiety. This structural diversity allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This modulation can lead to various therapeutic effects, including:

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

- Anticancer Properties : Research indicates that it may possess anticancer activity by interfering with cancer cell proliferation and survival pathways.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Clemizole | Contains an imidazole ring | Antihistaminic agent |

| Omeprazole | Contains an imidazole ring | Antiulcer agent |

| Metronidazole | Contains an imidazole ring | Antibacterial and antiprotozoal agent |

This compound stands out due to its unique structural combination, which imparts distinct biological properties compared to these similar compounds.

Study on Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant inhibition of cancer cell lines. The compound was tested against various cancer types, showing promising results in reducing cell viability. The IC50 values indicated effective concentrations needed for 50% inhibition of cell growth.

Study on Antimicrobial Properties

In another study, the compound was evaluated for its antimicrobial activity against several bacterial strains. The results showed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of this compound indicates favorable absorption characteristics. Studies using Caco-2 cell assays demonstrated good permeability and low efflux rates, suggesting potential for oral bioavailability. This property is crucial for developing effective therapeutic agents that require oral administration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like N-methylimidazole (NMI) and methanesulfonyl chloride (MsCl) to activate carboxylic acid intermediates. For example, structurally analogous pyrazole-isonicotinamide derivatives were synthesized by reacting isonicotinoyl chloride with amine-functionalized pyrimidine intermediates under inert conditions. Characterization typically involves ¹H/¹³C NMR for structural confirmation and mass spectrometry (MS) to verify molecular weight . Purification is achieved via column chromatography or recrystallization.

Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using synchrotron or laboratory X-ray sources, followed by structure solution via direct methods (e.g., SHELXD) and refinement with SHELXL. The SHELX suite is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals. Hydrogen bonding and π-π stacking interactions are analyzed using programs like Mercury .

Advanced Research Questions

Q. What strategies are used to evaluate the kinase inhibitory activity of this compound, and how is selectivity against off-target kinases assessed?

- Methodological Answer : Kinase inhibition is tested using in vitro enzymatic assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases like SRPK1. IC₅₀ values are determined via dose-response curves. Selectivity profiling involves screening against a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler™). Structural insights into binding modes are obtained through molecular docking (AutoDock Vina) and co-crystallization with target kinases, as demonstrated for SRPIN340, a related isonicotinamide kinase inhibitor .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s potency, particularly regarding the imidazole and pyrimidine moieties?

- Methodological Answer : SAR studies involve synthesizing analogs with substitutions on the imidazole (e.g., methyl, trifluoromethyl) or pyrimidine (e.g., halogen, amino) groups. For instance, replacing the imidazole’s methyl group with a pyrrolidine-methyl moiety improved solubility in related compounds. Biological activity is correlated with electronic (Hammett constants) and steric (molecular volume) parameters using QSAR models. In vitro cytotoxicity assays (e.g., MTT) validate improvements .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices, and how is method validation performed?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred. Sample preparation involves protein precipitation using acetonitrile with an internal standard (e.g., deuterated analog). Chromatographic separation uses a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Validation follows FDA guidelines, assessing linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) .

Q. How does the compound’s reactivity under oxidative or acidic conditions impact its stability in drug formulation studies?

- Methodological Answer : Stability is assessed via forced degradation studies: exposure to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative) at 40°C. Degradation products are monitored using HPLC with UV/Vis detection. The pyrimidine ring’s susceptibility to hydrolysis and the imidazole’s oxidation potential are key factors. Kinetic stability is modeled using Arrhenius plots for shelf-life prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.